REACTION_CXSMILES
|
[C:1](/[CH:6]=[C:7]1\[CH2:8][CH2:9][CH2:10][C:11]2[C:16]\1=[CH:15][CH:14]=[CH:13][CH:12]=2)([O:3][CH2:4][CH3:5])=[O:2].C(/C=C1/CCCC2C/1=CC=CC=2)(OCC)=O>>[CH:7]1([CH2:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)\C=C\1/CCCC2=CC=CC=C12
|
Name
|
ethyl 1-(3,4-dihydronaphthyl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)\C=C/1\CCCC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |